4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridine ring fused with a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyridine core, followed by the introduction of the butanamide group. Common reagents used in these reactions include various chlorinating agents, amines, and catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for extensive research and application.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, where halogens or nitro groups replace hydrogen atoms in the compound.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiosulfate
- 2-Fluorodeschloroketamine
Uniqueness
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2,4-dichlorophenyl)butanamide stands out due to its unique triazolopyridine core and dichlorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14Cl2N4O |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H14Cl2N4O/c17-11-7-8-13(12(18)10-11)19-16(23)6-3-5-15-21-20-14-4-1-2-9-22(14)15/h1-2,4,7-10H,3,5-6H2,(H,19,23) |
InChI Key |
ZITGVNHAQYKVIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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